molecular formula C4H8N2O B025948 1-Cyclopropylurea CAS No. 19757-64-3

1-Cyclopropylurea

Cat. No.: B025948
CAS No.: 19757-64-3
M. Wt: 100.12 g/mol
InChI Key: CLMGCKCDSPUQEE-UHFFFAOYSA-N
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Description

1-Cyclopropylurea is a useful research compound. Its molecular formula is C4H8N2O and its molecular weight is 100.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 117244. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis in Enantioselective Reactions : It catalyzes enantioselective Mannich reactions between glycine imines and N-Boc-aldimines with high levels of enantio- and diastereocontrol (Bandar & Lambert, 2013).

  • Drug Development : The cyclopropyl ring, a component of 1-Cyclopropylurea, is increasingly used in drug development to enhance potency and reduce off-target effects, transitioning drug candidates from preclinical to clinical stages (Talele, 2016).

  • Modulation of Biological Systems : Cyclopropanes, like this compound, modulate various biological systems, affecting antibiotic, antiviral, antifungal, insecticidal, plant growth, fruit ripening, and enzyme and gluconeogenesis inhibitions (Salaün & Baird, 1995).

  • Synthesis of Histamine Analogues : Chiral cyclopropane units derived from this compound are used as intermediates in synthesizing conformationally restricted histamine analogues (Kazuta, Matsuda, & Shuto, 2002).

  • Organic Chemistry : It is an effective reagent in the dihydroxylation of alkenes with syn selectivity (Griffith et al., 2010).

  • Metabolic Alterations : In studies with cyclophosphamide, a compound related to this compound, significant alterations in liver, kidney, and heart metabolites related to amino acids, energy, choline, nucleotide, and oxidative stress were observed in rats (Tingli et al., 2016).

  • Antibacterial Activity : this compound derivatives exhibited antibacterial activity against several bacteria, including Salmonella enterica and Pseudomonas aeruginosa (Banaei et al., 2015).

  • Enzyme Inhibition Modeling : Its derivatives, such as 1-Aminocyclopropanecarboxylic acid, act as selective inhibitors of enzymes and serve as models for enzyme inhibitors (Groth et al., 1993).

  • Biological Activities : Compounds containing 1-Aminocyclopropane-1-carboxylic acid exhibit a range of activities, including antifungal, antimicrobial, antiviral, and antitumoral properties (Coleman & Hudson, 2016).

  • Agricultural Applications : It is used in agriculture for extending the postharvest longevity of ethylene-sensitive crops and in controlling ripening and senescence in fruits and vegetables through its derivatives like 1-MCP (Seglie et al., 2011); (Xu, Liu, & Feng, 2016); (Watkins, 2006).

Safety and Hazards

The safety data sheet for 1-Cyclopropylurea indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to handle this compound with appropriate protective equipment and in a well-ventilated area .

Properties

IUPAC Name

cyclopropylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c5-4(7)6-3-1-2-3/h3H,1-2H2,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMGCKCDSPUQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00297670
Record name N-cyclopropylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19757-64-3
Record name 19757-64-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117244
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-cyclopropylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyclopropylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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